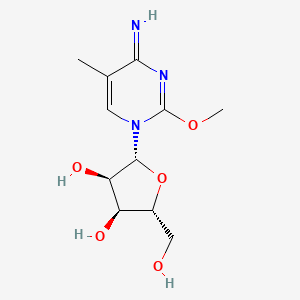
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule. It features a tetrahydrofuran ring with multiple hydroxyl groups and a substituted pyrimidine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the pyrimidine moiety. Common synthetic routes may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where the pyrimidine ring is attached to the tetrahydrofuran core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-amino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-ethoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
Uniqueness
The unique combination of functional groups in the compound provides it with distinct chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H17N3O5 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18-2)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1 |
InChI Key |
MRFUEMWDBPFLOH-FDDDBJFASA-N |
Isomeric SMILES |
CC1=CN(C(=NC1=N)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=NC1=N)OC)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
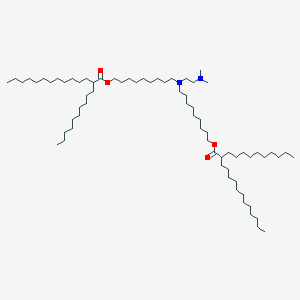
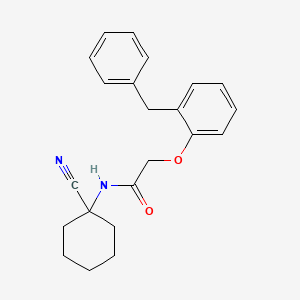
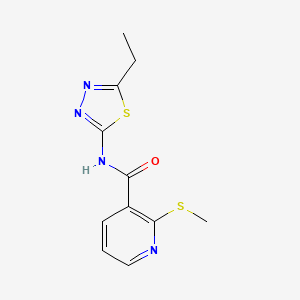
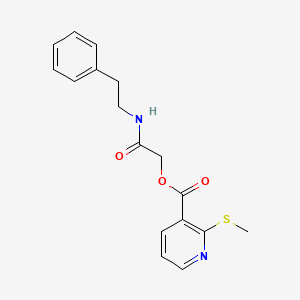
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13358025.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
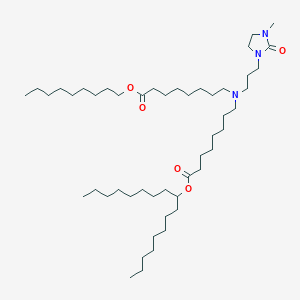
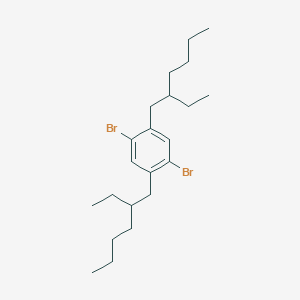
![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
![tert-Butyl 9-(2-ethoxy-2-oxoethylidene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13358046.png)
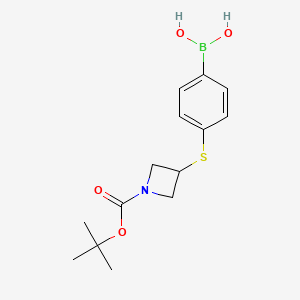
![3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358060.png)

